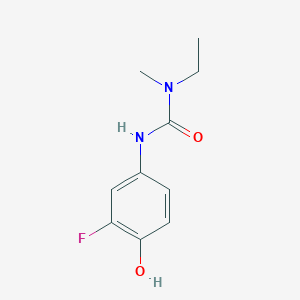
N-Ethyl-N'-(3-fluoro-4-hydroxyphenyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea: is a synthetic organic compound characterized by the presence of an ethyl group, a fluoro-substituted hydroxyphenyl group, and a methylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxyaniline, ethyl isocyanate, and methyl isocyanate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction temperature is typically maintained between 0°C and 25°C to ensure optimal yield and purity.
Catalysts and Reagents: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction. The reaction mixture is stirred for several hours to allow for complete conversion of the starting materials to the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea.
Industrial Production Methods
In an industrial setting, the production of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinone derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)methyl-4-[(morpholin-4-yl)carbonyl]piperidine-1-carboximidamide
- N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea derivatives
Uniqueness
N-Ethyl-N’-(3-fluoro-4-hydroxyphenyl)-N-methylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluoro-substituted hydroxyphenyl group and methylurea moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
112772-84-6 |
|---|---|
Formule moléculaire |
C10H13FN2O2 |
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
1-ethyl-3-(3-fluoro-4-hydroxyphenyl)-1-methylurea |
InChI |
InChI=1S/C10H13FN2O2/c1-3-13(2)10(15)12-7-4-5-9(14)8(11)6-7/h4-6,14H,3H2,1-2H3,(H,12,15) |
Clé InChI |
XROMJMRVWIOYBX-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C(=O)NC1=CC(=C(C=C1)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



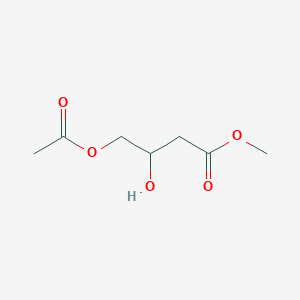
![11-Butyl-5-(2,2-diphenylethenyl)-11H-benzo[a]carbazole](/img/structure/B14311480.png)

![{2-Methyl-6-[(trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311488.png)
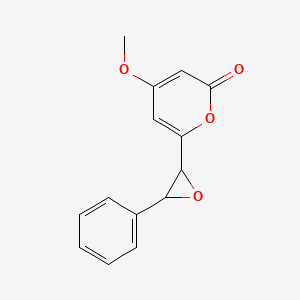
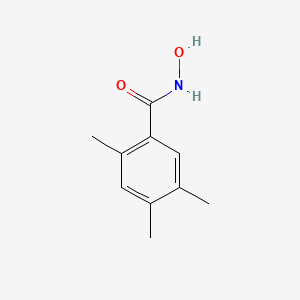

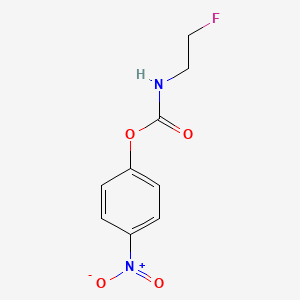

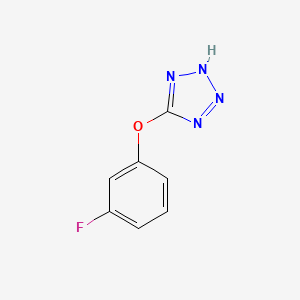
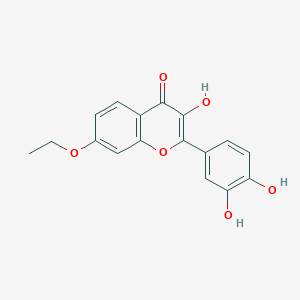

![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
